4-Chloro-2-ethynylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethynylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c1-2-6-8-4-3-5(7)9-6/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSUWOKWQIAZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593995 | |
| Record name | 4-Chloro-2-ethynylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-98-5 | |
| Record name | 4-Chloro-2-ethynylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Chloro 2 Ethynylpyrimidine
Precursor-Based Synthesis Approaches
The primary route to 4-Chloro-2-ethynylpyrimidine relies on a precursor-based strategy, which involves the initial synthesis of a protected form of the target molecule, followed by a deprotection step to unveil the terminal ethynyl (B1212043) group. This approach is favored due to the high reactivity of terminal alkynes, which can interfere with certain cross-coupling reactions.
Sonogashira Coupling Reactions in this compound Synthesis
The Sonogashira coupling reaction is a cornerstone in the synthesis of this compound. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. In the context of this compound synthesis, the key precursor, 2,4-dichloropyrimidine (B19661), is coupled with a protected alkyne, typically trimethylsilylacetylene.
The general reaction scheme is as follows:

A representative scheme of the Sonogashira coupling reaction for the synthesis of the protected precursor of this compound.
The efficiency and regioselectivity of the Sonogashira coupling are highly dependent on the catalytic system employed. The choice of the palladium source, the copper co-catalyst, the phosphine (B1218219) ligand, and the base are all critical parameters that require careful optimization.
Research on related dihalopyrimidines has shown that the nature of the phosphine ligand can significantly influence the regioselectivity of the coupling reaction. While some studies on halopyrimidines suggest that Sonogashira reactions may exhibit little inherent difference in reactivity between the C2 and C4 positions, other research on dihaloheteroarenes indicates that ligand choice can be a powerful tool to control the site of reaction. For instance, in some systems, bidentate phosphine ligands have been shown to favor reaction at the C4 position in related palladium-catalyzed aminations. Conversely, specific ligand and catalyst combinations can be employed to direct the coupling to the C2 position, which is essential for the synthesis of this compound.
A study on the synthesis of a related compound, 2-chloro-4-methyl-6-((trimethylsilyl)ethynyl)pyrimidine, utilized a catalytic system of bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) in the presence of triethylamine (B128534) (TEA) as a base and tetrahydrofuran (B95107) (THF) as the solvent. This provides a tangible example of a successful Sonogashira coupling on a dichloropyrimidine derivative, highlighting a potential catalytic system for the synthesis of the target molecule.
Below is a table summarizing various catalytic systems that have been explored for Sonogashira couplings of halo-heterocycles, which could be adapted for the synthesis of this compound.
| Catalyst System Component | Examples | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst for the cross-coupling cycle. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Phosphine Ligand | PPh₃, dppb | Stabilizes the palladium center and influences reactivity and selectivity. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide formed and facilitates the deprotonation of the alkyne. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and influences reaction kinetics. |
This table is interactive. You can sort and filter the data.
The use of a protecting group on the alkyne is crucial for the successful and selective synthesis of this compound. The acidic proton of a terminal alkyne can lead to undesired side reactions, such as homocoupling (Glaser coupling), under the basic conditions of the Sonogashira reaction.
The trimethylsilyl (B98337) (TMS) group is the most commonly employed protecting group for this purpose. Trimethylsilylacetylene is commercially available and relatively inexpensive. The TMS group is sufficiently robust to withstand the Sonogashira coupling conditions and can be readily removed in a subsequent step. The steric bulk of the TMS group also helps to prevent side reactions at the terminal alkyne position.
Regioselective Synthesis Considerations in Pyrimidine (B1678525) Functionalization
One of the most significant challenges in the synthesis of this compound from 2,4-dichloropyrimidine is achieving regioselectivity. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit different reactivities towards nucleophilic substitution and cross-coupling reactions.
Strategies for Achieving Position-Specific Ethynylation
The inherent reactivity of the C2 and C4 positions in 2,4-dichloropyrimidine towards palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, can be similar. Therefore, achieving selective ethynylation at the C2 position requires careful control of the reaction conditions.
Several factors can influence the regioselectivity of the reaction:
Catalyst and Ligand Choice: As mentioned previously, the structure of the phosphine ligand coordinated to the palladium center can play a pivotal role in directing the reaction to a specific position. Bulky or electronically distinct ligands can create a steric or electronic environment that favors oxidative addition at the C2-Cl bond over the C4-Cl bond.
Reaction Temperature and Time: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction by favoring the kinetically controlled product.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the catalytic species and the substrate, thereby affecting the regioselectivity.
Substrate Modification: In some cases, modifying the substrate by introducing a directing group can be a powerful strategy to achieve high regioselectivity. However, for the synthesis of this compound, this would add extra steps to the synthetic sequence.
The development of a robust and highly regioselective Sonogashira coupling at the C2 position of 2,4-dichloropyrimidine remains a key area of research for the efficient synthesis of this compound and its derivatives.
Control of Halogen Reactivity in Dihalopyrimidine Precursors
The regioselective functionalization of dihalopyrimidines, particularly 2,4-dihalopyrimidines, is a critical aspect of synthesizing this compound. Typically, these precursors undergo substitution reactions preferentially at the C4 position. acs.org However, achieving selective reaction at the C2 position is often desired and presents a significant synthetic challenge.
Recent advancements have demonstrated that catalyst-controlled regioselective C2-functionalization is possible. For instance, palladium-catalyzed thiolation of 2,4-dihalopyrimidines has shown remarkable C2-selectivity. thieme-connect.com This is a notable development as traditional nucleophilic aromatic substitution (SNAr) reactions with strong nucleophiles like thiols typically occur at the C4 position. thieme-connect.com The use of bulky N-heterocyclic carbene (NHC) ligands in conjunction with palladium(II) precatalysts has been instrumental in uniquely effecting C2-selective cross-coupling reactions. acs.org This catalytic system's selectivity is highly sensitive to the structure of the Pd(II) precatalyst, largely due to competition with C4-selective SNAr. acs.org
The conventional reactivity bias towards the C2 position in dihalogenated N-heteroarenes is attributed to the C2-Cl bond being weaker and more easily distorted into the transition state geometry. nih.gov However, sterically hindered NHC ligands can promote cross-coupling at the C4 position with high selectivity. nih.gov Interestingly, ligand-free conditions have also been found to enhance C4-selectivity in Suzuki coupling reactions. nih.gov
Mechanistic investigations into these selective reactions are ongoing. While factors like bond dissociation energies and lowest unoccupied molecular orbital (LUMO) coefficients often favor C4-functionalization, the observed C2-selectivity under certain catalytic conditions suggests a non-traditional mechanism for C-Cl bond cleavage may be at play. thieme-connect.com
Interactive Data Table: Catalyst Systems for Regioselective Functionalization of Dihalopyrimidines
| Catalyst System | Position of Functionalization | Reaction Type | Comments | Reference |
| Palladium with bulky NHC ligands | C2 | Thiolation/Cross-coupling | Overcomes the typical C4 selectivity. acs.orgthieme-connect.com | acs.orgthieme-connect.com |
| Sterically hindered NHC ligands | C4 | Cross-coupling | Demonstrates ligand-controlled selectivity. nih.gov | nih.gov |
| Ligand-free (Jeffery conditions) | C4 | Suzuki coupling | Enhances C4 selectivity significantly. nih.gov | nih.gov |
Alternative Synthetic Routes and Mechanistic Investigations
Beyond the functionalization of pre-existing pyrimidine rings, alternative strategies focus on constructing the ethynylpyrimidine framework from acyclic precursors.
Condensation reactions are a cornerstone of pyrimidine synthesis. organic-chemistry.org A common approach involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. For the synthesis of ethynylpyrimidines, this would typically involve a precursor bearing an ethynyl group.
The Biginelli reaction, a well-established multicomponent reaction, provides a pathway to dihydropyrimidinones through the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.commdpi.com While not directly yielding this compound, this methodology and its variations highlight the power of condensation reactions in building the pyrimidine core. Modifications to the Biginelli reaction, such as using enolizable ketones instead of β-keto esters, have expanded its scope. mdpi.com
The mechanism of these condensation reactions often involves the initial formation of an N-acylimine or a similar reactive intermediate from the aldehyde and the urea/amidine component. This intermediate then undergoes a reaction with the enol form of the dicarbonyl compound, followed by cyclization and dehydration to form the pyrimidine ring. researchgate.net For instance, the reaction can proceed through an N-carbamoyliminium ion, which is sufficiently electrophilic to react with the enol. researchgate.net
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for the synthesis of substituted pyrimidines, which can be adapted for this compound derivatives.
For example, a convenient one-pot synthesis of 4-chloropyrimidines involves the reaction of aromatic or heteroaromatic 2-acyl(amino)nitriles with phosphorus pentachloride, which triggers a chloroimidate cyclization. researchgate.net This approach allows for the telescoped construction of 4-functionalized pyrimidines from the corresponding 2-aminonitriles. researchgate.net
Another one-pot strategy for synthesizing 4-pyrimidone-2-thioethers, which are precursors to functionalized pyrimidines, utilizes a sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters. nih.gov This method demonstrates good functional group tolerance and has been successfully applied on a large scale. nih.gov
Multicomponent reactions are particularly well-suited for one-pot syntheses. The Biginelli reaction is a classic example of a one-pot, three-component condensation. mdpi.com Similarly, other three-component reactions, such as the condensation of aldehydes, ethyl cyanoacetate, and guanidine (B92328) hydrochloride, can efficiently produce substituted pyrimidines. mdpi.com
Interactive Data Table: One-Pot Synthetic Strategies for Pyrimidine Derivatives
| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| Chloroimidate Annulation | 2-Acyl(amino)nitriles | Phosphorus pentachloride | 4-Chloropyrimidines | researchgate.net |
| Base/Acid-mediated Condensation | Alkylisothioureas, β-Ketoesters | Base then Acid | 4-Pyrimidone-2-thioethers | nih.gov |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid or Lewis Acid Catalyst | Dihydropyrimidinones | mdpi.com |
| Three-Component Condensation | Aldehydes, Ethyl cyanoacetate, Guanidine hydrochloride | Alkaline ethanol | 2-Amino-5-cyano-6-hydroxypyrimidines | mdpi.com |
Advanced Organic Transformations and Derivatization of 4 Chloro 2 Ethynylpyrimidine
Nucleophilic Substitution Reactions of 4-Chloro-2-ethynylpyrimidine
The pyrimidine (B1678525) core, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The presence of a chloro substituent at the C4 position and an electron-withdrawing ethynyl (B1212043) group at the C2 position further enhances this reactivity, making this compound a highly susceptible substrate for nucleophilic substitution reactions (SNAr).
Reactivity of the Chloro-Substituent at the C4 Position
In di-substituted pyrimidines bearing leaving groups at the C2 and C4 positions, nucleophilic attack preferentially occurs at the C4 position. stackexchange.commdpi.com This enhanced reactivity is a well-documented phenomenon in pyrimidine chemistry, governed by the electronic properties of the heterocyclic ring. stackexchange.comstackexchange.com The nitrogen atoms in the ring exert a strong electron-withdrawing effect, which is more pronounced at the ortho and para positions (C2, C4, and C6). Consequently, the chloro-substituent at the C4 position of this compound is the primary site for nucleophilic displacement.
The regioselectivity of nucleophilic attack on the pyrimidine ring is primarily under kinetic control. nih.gov Theoretical studies based on Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT) calculations on analogous systems provide a clear rationale for the observed reactivity.
LUMO Coefficients : The Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring has a significantly larger orbital coefficient at the C4 carbon compared to the C2 carbon. stackexchange.comwuxiapptec.com According to FMO theory, the kinetically favored site for nucleophilic attack is the atom with the largest LUMO coefficient, as this allows for the most effective orbital overlap in the transition state. nih.govdoaj.org
Intermediate Stability : The nucleophilic aromatic substitution proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com When the nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized onto the nitrogen atom at the N1 position through resonance (a para-quinoid-like intermediate). acs.org This delocalization provides substantial stabilization. In contrast, attack at the C2 position leads to an ortho-quinoid-like intermediate where the charge is delocalized onto the adjacent N1 and N3 atoms. The para-quinoid intermediate is generally more stable, leading to a lower activation energy for the C4-attack pathway. stackexchange.comacs.org
DFT calculations performed on the related 2,4-dichloroquinazoline (B46505) system confirm that the activation energy for nucleophilic attack by an amine at the C4 position is lower than that for attack at the C2 position, thus supporting the experimentally observed regioselectivity. nih.govdoaj.org This inherent electronic preference makes the C4 position the kinetically dominant site of reaction.
The outcome of the substitution reaction is also influenced by the nature of the attacking nucleophile, a concept that can be rationalized by the Hard and Soft Acids and Bases (HSAB) principle. thieme.de The C4 position of the pyrimidine ring is considered a "harder" electrophilic center compared to C2.
A wide array of nucleophiles have been shown to react selectively at the C4 position of 4-chloropyrimidine (B154816) derivatives.
Nitrogen Nucleophiles : Primary and secondary aliphatic amines, as well as anilines, readily displace the C4-chloro atom. These reactions often proceed under mild conditions, sometimes catalyzed by a base, to yield the corresponding 4-aminopyrimidine (B60600) derivatives. acs.orgpreprints.org
Oxygen Nucleophiles : Alkoxides and phenoxides (hard nucleophiles) also exhibit high selectivity for the C4 position, affording 4-alkoxy- and 4-aryloxypyrimidines, respectively. rsc.org
Sulfur Nucleophiles : Thiolates (soft nucleophiles) can also displace the C4-chloro group, although the potential for reaction at the ethynyl group should be considered.
The table below summarizes the typical regioselective outcomes for reactions of 2,4-dichloropyrimidine (B19661), a close analog of this compound.
| Nucleophile Type | Example Nucleophile | Predominant Product | Reference |
|---|---|---|---|
| Primary Aliphatic Amine | n-Butylamine | 4-(n-Butylamino)-2-chloropyrimidine | acs.org |
| Secondary Aliphatic Amine | Morpholine | 4-(Morpholin-4-yl)-2-chloropyrimidine | acs.org |
| Aromatic Amine | Aniline | 4-Anilino-2-chloropyrimidine | acs.org |
| Alkoxide | Sodium Methoxide | 4-Methoxy-2-chloropyrimidine | rsc.org |
| Phenoxide | Sodium Phenoxide | 4-Phenoxy-2-chloropyrimidine | rsc.org |
Nucleophilic Additions and Substitutions on the Ethynyl Moiety
The ethynyl group at the C2 position, being an electron-rich π-system, is also susceptible to nucleophilic attack, particularly through a conjugate or Michael-type addition mechanism. nih.govwikipedia.org This is especially true when the pyrimidine ring is further activated by electron-withdrawing groups. Nucleophiles such as amines, thiols, or stabilized carbanions can potentially add across the carbon-carbon triple bond.
However, in the context of this compound, the direct nucleophilic attack on the aromatic ring at the C4 position is significantly more favorable due to the highly electrophilic nature of the pyrimidine ring and the excellent leaving group ability of the chloride ion. Therefore, reactions involving the ethynyl moiety are typically performed after the C4 position has been functionalized, which can modulate the electronic properties of the ring and the alkyne.
Chemo- and Regioselectivity in Sequential Substitution Processes
The differential reactivity between the C4 and C2 positions of the pyrimidine ring is a cornerstone for the strategic, sequential functionalization of the molecule. researchgate.net This allows for the introduction of two different nucleophiles in a controlled, stepwise manner.
The general strategy involves:
First Substitution (C4) : Reaction with a first nucleophile (Nu1) under mild conditions to selectively displace the chlorine atom at the C4 position.
Second Substitution (C2) : The resulting 4-substituted-2-chloropyrimidine intermediate can then be subjected to a second nucleophile (Nu2). This step typically requires more forcing conditions, such as higher temperatures or the use of a catalyst, due to the deactivation of the ring by the electron-donating Nu1 group and the inherently lower reactivity of the C2 position. nih.gov
This sequential approach provides a powerful tool for creating a diverse library of 2,4-disubstituted pyrimidines, which are important scaffolds in medicinal chemistry. The chemo- and regioselectivity are high, with the first substitution almost exclusively occurring at C4. mdpi.com
Cross-Coupling Reactions Beyond Initial Alkynylation
Following initial derivatization via nucleophilic substitution, or by using the parent compound directly, this compound serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are pivotal for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the C4 position.
Suzuki-Miyaura Coupling : This reaction enables the formation of a C-C bond between the C4 position of the pyrimidine ring and a variety of aryl or vinyl boronic acids or esters. mdpi.comresearchgate.net It is a robust and widely used method for synthesizing 4-arylpyrimidines. researchgate.net
Sonogashira Coupling : While the molecule already contains an ethynyl group, the C4-chloro position can undergo Sonogashira coupling with terminal alkynes to generate 4-alkynylpyrimidines. wikipedia.orgorganic-chemistry.org This reaction expands the conjugated system of the molecule.
Buchwald-Hartwig Amination : This provides a powerful and often milder alternative to traditional SNAr for forming C-N bonds. nih.govwikipedia.org It exhibits broad substrate scope, allowing the coupling of the C4-chloro position with a vast range of primary and secondary amines, anilines, and other nitrogen nucleophiles. libretexts.org
Stille Coupling : Involving the reaction of the C4-chloro group with organostannanes, this method is another effective way to form C-C bonds. acs.org
Hiyama Coupling : This reaction utilizes organosilanes as the coupling partners to introduce aryl or vinyl groups at the C4 position. semanticscholar.org
The table below illustrates the versatility of the C4-chloro position in various palladium-catalyzed cross-coupling reactions, based on data from analogous chloropyrimidine systems.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)2 | C(sp2)-C(sp2) | Pd(PPh3)4 / Base | mdpi.com |
| Sonogashira | R-C≡CH | C(sp2)-C(sp) | Pd(PPh3)2Cl2 / CuI / Base | acs.org |
| Buchwald-Hartwig | R2NH | C(sp2)-N | Pd2(dba)3 / Ligand / Base | wikipedia.orglibretexts.org |
| Stille | Ar-Sn(Bu)3 | C(sp2)-C(sp2) | Pd(PPh3)4 | acs.org |
| Hiyama | Ar-Si(OR)3 | C(sp2)-C(sp2) | PdCl2 / Ligand / Activator | semanticscholar.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. In the context of 2,4-disubstituted pyrimidines, such as this compound, the regioselectivity of these reactions is of paramount importance. Research on analogous 2,4-dichloropyrimidines has established that the C4 position is generally more susceptible to substitution in Suzuki-Miyaura couplings. mdpi.com This enhanced reactivity at C4 is often attributed to the electronic properties of the pyrimidine ring.
The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids provides a direct route to 4-aryl-2-ethynylpyrimidines. These reactions are typically catalyzed by a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. mdpi.com The use of microwave irradiation has been shown to significantly accelerate these transformations, often leading to high yields in short reaction times. mdpi.com
The Heck reaction , which couples the halide with an alkene, represents another powerful palladium-catalyzed transformation. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a vinyl group at the C4 position of the pyrimidine ring, forming 4-vinyl-2-ethynylpyrimidine derivatives. The reaction involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Typical Conditions |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ (0.5-5 mol%) | Na₂CO₃ or K₂CO₃ | 1,4-Dioxane, Toluene, or DMF/H₂O | 80-120 °C or Microwave Irradiation mdpi.com |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ with PPh₃ | Et₃N or K₂CO₃ | DMF or NMP | 100-140 °C wikipedia.orgprinceton.edu |
Copper-Mediated Coupling Reactions (e.g., Cu-Catalyzed Alkyne-Azide Cycloaddition)
The terminal ethynyl group of this compound is an ideal handle for copper-mediated transformations, most notably the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgglenresearch.com
The CuAAC reaction is characterized by its mild conditions, high yields, and tolerance of a wide array of functional groups. glenresearch.com The process is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. mdpi.com The reaction between this compound and an organic azide (B81097) (R-N₃) exclusively yields the 1-(4-chloropyrimidin-2-yl)-4-R-1H-1,2,3-triazole isomer. This transformation is a powerful method for linking the pyrimidine core to other molecules or scaffolds. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Copper Source | Reducing Agent | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Organic Azide (R-N₃) | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O, DMF, or DMSO | 1-(4-chloropyrimidin-2-yl)-4-R-1H-1,2,3-triazole |
Cycloaddition Reactions Involving this compound
The electron-deficient nature of the ethynyl group in this compound makes it an excellent dipolarophile in various cycloaddition reactions, enabling the construction of diverse heterocyclic systems.
The formation of 1,2,3-triazoles via the CuAAC reaction, as discussed previously, is a prime example of a [3+2] cycloaddition. researchgate.net In this reaction, the alkyne (a two-atom component) reacts with the azide 1,3-dipole (a three-atom component) to form the five-membered triazole ring. nih.govraco.cat
Beyond triazoles, the ethynylpyrimidine core can participate in cycloadditions to form other fused heterocyclic systems. The synthesis of pyrazolo[1,5-b]pyridazines can be achieved through a [3+2] cycloaddition pathway. While direct examples with this compound are specific, analogous syntheses involve the reaction of a pyridazine-based 1,3-dipole with an acetylenic dipolarophile. nih.gov For instance, mesoionic oxazolo-pyridazinones, generated in situ, can react with alkynes to yield pyrrolo[1,2-b]pyridazines after the elimination of carbon dioxide. nih.gov A similar strategy involving a suitably generated pyridazine (B1198779) N-ylide or related 1,3-dipole could react with this compound to construct the pyrazolo[1,5-b]pyridazine (B1603340) framework.
Annulation reactions provide a pathway to build new rings onto an existing molecular scaffold. The dual functionality of this compound allows for versatile annulation strategies. For example, a Sonogashira coupling of the ethynyl group with an ortho-functionalized aryl halide, such as 2-iodoaniline, can be followed by an intramolecular cyclization to construct fused heterocycles.
Specifically, in the context of indolization, a modified Fischer indole (B1671886) synthesis or a Larock indole synthesis could be envisioned. A plausible route involves a Sonogashira coupling of this compound with a protected 2-iodoaniline. The resulting 2-(pyrimidin-2-ylethynyl)aniline derivative can then undergo a palladium- or copper-catalyzed intramolecular cyclization (annulation) to afford a pyrimidinyl-substituted indole. Such tandem coupling-annulation strategies are powerful for rapidly increasing molecular complexity.
Functional Group Interconversions of the Ethynyl Group
The terminal alkyne is a versatile functional group that can be converted into several other moieties through various organic reactions.
The ethynyl group of this compound can undergo oxidation to yield different carbonyl-containing functionalities. The specific product depends on the choice of oxidizing agent and reaction conditions.
One common transformation is the hydration of the alkyne to form a methyl ketone. This reaction is typically catalyzed by mercury(II) salts in acidic media, though greener alternatives using gold or other transition metals have been developed. This would convert this compound into 2-acetyl-4-chloropyrimidine.
More forceful oxidation can lead to the cleavage of the carbon-carbon triple bond. Oxidative cleavage using reagents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup would break the alkyne, yielding a carboxylic acid. This process would transform this compound into 4-chloropyrimidine-2-carboxylic acid, a valuable intermediate for further derivatization, such as amide coupling.
| Reaction Type | Typical Reagents | Product |
|---|---|---|
| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | 2-Acetyl-4-chloropyrimidine |
| Oxidative Cleavage | 1. O₃ or KMnO₄ 2. Oxidative Workup | 4-Chloropyrimidine-2-carboxylic acid |
Reduction Reactions to Alkenyl and Alkyl Moieties
The selective reduction of the ethynyl group in this compound offers a pathway to synthesize valuable 4-chloro-2-alkenylpyrimidine and 4-chloro-2-alkylpyrimidine derivatives. These transformations rely on established methodologies for alkyne reduction, which can be broadly categorized into catalytic hydrogenation and chemical reduction. The choice of reagents and reaction conditions dictates the extent of reduction, allowing for the selective formation of either the corresponding alkene or alkane.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reduction of alkynes. The process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. The outcome of the hydrogenation is highly dependent on the catalyst's activity.
Partial Reduction to Alkenyl Moieties:
To achieve partial reduction of the ethynyl group to a vinyl (alkenyl) group, a "poisoned" or deactivated catalyst is necessary to prevent over-reduction to the corresponding alkyl derivative. Lindlar's catalyst, which consists of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, is a classic example of such a catalyst. This system facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of a cis-alkene.
In the context of this compound, treatment with hydrogen gas in the presence of Lindlar's catalyst would be expected to yield 4-Chloro-2-vinylpyrimidine. The reaction proceeds via the adsorption of the alkyne and molecular hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the carbon-carbon triple bond.
Another catalytic system that can be employed for this selective transformation is the use of a nickel boride (P-2) catalyst. Similar to Lindlar's catalyst, the P-2 catalyst also promotes the syn-addition of hydrogen, resulting in the cis-alkenyl product.
Complete Reduction to Alkyl Moieties:
For the complete reduction of the ethynyl group to an ethyl (alkyl) moiety, more active catalysts are employed. Standard hydrogenation catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are highly effective for this transformation. libretexts.org These catalysts readily facilitate the addition of two equivalents of hydrogen across the triple bond, proceeding through an alkene intermediate that is rapidly reduced further to the alkane.
The reaction of this compound with hydrogen gas over a catalyst like Pd/C would lead to the formation of 4-Chloro-2-ethylpyrimidine. This complete reduction is a robust and high-yielding method for accessing the corresponding saturated alkyl derivative.
Chemical Reduction
An alternative to catalytic hydrogenation for the partial reduction of alkynes is the use of dissolving metal reduction systems. This method typically involves the use of an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849). This reaction proceeds through a radical anion intermediate and results in the anti-addition of hydrogen atoms across the triple bond, yielding a trans-alkene. libretexts.orgchemistrysteps.com
For a terminal alkyne such as this compound, the stereochemical outcome of this reduction is not a primary concern as the resulting vinyl group does not exhibit cis/trans isomerism. The reaction would proceed by the transfer of electrons from the sodium metal to the alkyne, followed by protonation from the ammonia solvent. A second electron transfer and protonation complete the reduction to 4-Chloro-2-vinylpyrimidine.
The table below summarizes the expected outcomes of the reduction reactions on this compound.
| Starting Material | Reagents/Catalyst | Product | Moiety |
| This compound | H₂, Lindlar's Catalyst | 4-Chloro-2-vinylpyrimidine | Alkenyl |
| This compound | H₂, Pd/C | 4-Chloro-2-ethylpyrimidine | Alkyl |
| This compound | Na, NH₃ (l) | 4-Chloro-2-vinylpyrimidine | Alkenyl |
Applications of 4 Chloro 2 Ethynylpyrimidine As a Building Block in Complex Molecule Synthesis
Construction of Novel Fused Heterocyclic Systems
The unique arrangement of reactive functional groups in chloro-ethynylpyrimidines makes them ideal precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Synthesis of Pyrazolo[1,5-b]pyridazines
The synthesis of pyrazolo[1,5-b]pyridazines often involves the condensation of a pyrazole-based precursor with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization. While the direct use of 4-chloro-2-ethynylpyrimidine in the synthesis of pyrazolo[1,5-b]pyridazines is not extensively documented in the reviewed literature, the general synthetic strategies for this class of compounds suggest potential pathways. A common approach involves the reaction of an aminopyrazole with a β-dicarbonyl compound. In a hypothetical application, the ethynyl (B1212043) group of this compound could potentially be transformed into a dicarbonyl equivalent to facilitate such a cyclization.
Elaboration to Pyrimidinylimidazoles
Derivatization to Triazolpyrimidine Scaffolds
Triazolopyrimidines are a class of fused heterocyclic compounds with a broad range of biological activities. The synthesis of these scaffolds can be achieved through various routes, one of the most common being the reaction of an aminotriazole with a β-dicarbonyl compound. While direct derivatization of this compound to a triazolpyrimidine scaffold is not explicitly detailed in the available literature, the general synthetic pathway for mdpi.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidines involves the condensation of 3-amino-1,2,4-triazole with a 1,3-dielectrophilic species. For instance, the reaction of 3-amino-1,2,4-triazole with a 1,3-diketone, followed by cyclization, is a well-established method for constructing the triazolopyrimidine core.
Formation of Meridianin and Other Indole (B1671886) Analogues
A notable application of a chloro-ethynylpyrimidine isomer is in the synthesis of meridianin analogues. Meridianins are a class of marine alkaloids that exhibit a range of biological activities. Research has demonstrated a novel and atom-economical indolization process to obtain meridianin derivatives through the thermal annulation of nitrosoarenes with 2-amino-4-ethynylpyrimidine and 2-chloro-4-ethynylpyrimidine (B1439290). nih.govresearchgate.net This reaction provides a direct method for the construction of the indole core fused to the pyrimidine (B1678525) ring.
The reaction between a substituted nitrosobenzene (B162901) and 2-chloro-4-ethynylpyrimidine proceeds to give the corresponding meridianin analogue. The yields for this synthesis are moderate to good, as detailed in the table below.
| Reactant 1 (Nitrosoarene) | Reactant 2 | Product (Meridianin Analogue) | Yield (%) |
|---|---|---|---|
| Nitrosobenzene | 2-Chloro-4-ethynylpyrimidine | 3-(2-Chloropyrimidin-4-yl)-1H-indole | 55 |
| 1-Methyl-4-nitrosobenzene | 2-Chloro-4-ethynylpyrimidine | 3-(2-Chloropyrimidin-4-yl)-5-methyl-1H-indole | 62 |
| 1-Methoxy-4-nitrosobenzene | 2-Chloro-4-ethynylpyrimidine | 3-(2-Chloropyrimidin-4-yl)-5-methoxy-1H-indole | 65 |
Role in the Synthesis of Ligands for Advanced Coordination Chemistry
The ethynylpyrimidine scaffold is also of interest in the field of coordination chemistry, where it can serve as a ligand for transition metals. The nitrogen atoms of the pyrimidine ring and the triple bond of the ethynyl group provide multiple coordination sites, allowing for the formation of a variety of metal complexes with interesting photophysical and electronic properties.
Incorporation into Transition Metal Complexes (e.g., Pt(II), Au(I))
The 2-ethynylpyrimidine (B1314018) ligand has been successfully incorporated into platinum(II) and gold(I) complexes. mdpi.comsemanticscholar.org These complexes are of interest for their potential applications in materials science, particularly in the field of organic light-emitting diodes (OLEDs), due to their luminescent properties.
The synthesis of these complexes typically involves the deprotonation of 2-ethynylpyrimidine followed by reaction with a suitable metal precursor. For example, a platinum(II) complex can be synthesized by reacting 2-ethynylpyrimidine with a platinum(II) chloride precursor in the presence of a copper(I) catalyst and an amine base. Similarly, gold(I) complexes can be prepared by reacting 2-ethynylpyrimidine with a gold(I) chloride precursor in the presence of a base. mdpi.comsemanticscholar.org
| Metal Precursor | Ligand | Resulting Complex | Yield (%) | Spectroscopic Data (λmax, emission) |
|---|---|---|---|---|
| tbpyPtCl2 | 2-Ethynylpyrimidine | tbpyPt(C2pym)2 | Not Reported | 512 nm |
| Ph3PAuCl | 2-Ethynylpyrimidine | Ph3PAuC2pym | 66 | Not Reported |
| Cy3PAuCl | 2-Ethynylpyrimidine | Cy3PAuC2pym | 79 | Not Reported |
The resulting complexes have been characterized by various spectroscopic and crystallographic techniques, confirming the coordination of the 2-ethynylpyrimidine ligand to the metal center. The electronic properties of these complexes can be tuned by modifying the substituents on the pyrimidine ring, which in turn affects their emission wavelengths. mdpi.comsemanticscholar.org
Influence of the 2-Ethynylpyrimidine Ligand on Electronic and Optical Properties of Metal Complexes
The incorporation of the 2-ethynylpyrimidine ligand into metal complexes significantly influences their electronic and optical properties. The electron-deficient nature of the pyrimidine ring, arising from the presence of two nitrogen atoms, plays a crucial role in tuning the photophysical characteristics of these complexes. This section delves into the detailed research findings on how this specific ligand modulates the electronic transitions and, consequently, the absorption and emission spectra of metal complexes.
Research has demonstrated that the 2-ethynylpyrimidine ligand provides an effective strategy for modifying the emissive properties of transition metal complexes, particularly those of platinum(II) and gold(I) mdpi.comdoaj.orgsemanticscholar.org. A key finding is the ability of this ligand to induce a blue shift in the emission spectra of these complexes. This phenomenon is attributed to the electron-withdrawing character of the pyrimidine moiety, which lowers the energy of the metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LL'CT) excited states mdpi.com.
A comparative study involving a platinum(II) complex bearing the 2-ethynylpyrimidine ligand, tbpyPt(C₂pym)₂, highlights this effect. The emission maximum of this complex is observed at 512 nm, which is blue-shifted compared to the 520 nm emission maximum of the analogous complex containing the 2-ethynylpyridine (B158538) ligand, tbpyPt(C₂₂-py)₂ mdpi.comdoaj.orgsemanticscholar.org. This eight-nanometer shift underscores the impact of the additional nitrogen atom in the pyrimidine ring, making the aryl moiety more electron-deficient and thereby altering the energetics of the emissive state mdpi.com. This approach presents an alternative to the more common strategy of using fluorinated alkynes to achieve blue-shifted emissions in Pt(II) complexes mdpi.comsemanticscholar.org.
The influence of the 2-ethynylpyrimidine ligand extends to the absorption properties of the metal complexes as well. In the UV-Vis spectrum of tbpyPt(C₂pym)₂, a low-energy band is observed with a maximum absorption (λₘₐₓ) at 377 nm mdpi.comsemanticscholar.org. This band has been assigned as a charge-transfer transition, consistent with previously reported platinum(II) alkynyl compounds mdpi.com. The position of this band is sensitive to the electronic nature of the acetylide substituents. For instance, complexes with more electron-deficient groups tend to exhibit a blue shift in this charge-transfer band mdpi.comsemanticscholar.org.
In the case of gold(I) complexes, the 2-ethynylpyrimidine ligand also imparts distinct photophysical properties. The complexes Ph₃PAuC₂pym and Cy₃PAuC₂pym exhibit structured emission spectra with emission maxima at 434 nm and 435 nm, respectively mdpi.com. The UV-Vis spectra of these gold(I) species show a low-energy feature around 275 nm, which is attributed to an intraligand [π → π* (C≡C)] transition mdpi.com.
The following data tables summarize the key optical properties of metal complexes containing the 2-ethynylpyrimidine ligand based on available research findings.
Table 1: Emission Maxima of Metal Complexes with 2-Ethynylpyrimidine and a Comparative Ligand
| Complex | Emission Maximum (λₘₐₓ, emission) | Metal Center | Ancillary Ligands |
|---|---|---|---|
| tbpyPt(C₂pym)₂ | 512 nm | Platinum(II) | 4,4'-di-tert-butyl-2,2'-bipyridine |
| tbpyPt(C₂₂-py)₂ | 520 nm | Platinum(II) | 4,4'-di-tert-butyl-2,2'-bipyridine |
| Ph₃PAuC₂pym | 434 nm | Gold(I) | Triphenylphosphine |
| Cy₃PAuC₂pym | 435 nm | Gold(I) | Tricyclohexylphosphine |
Table 2: Absorption Maxima of Metal Complexes with 2-Ethynylpyrimidine
| Complex | Absorption Maximum (λₘₐₓ) | Assignment | Metal Center | Ancillary Ligands |
|---|---|---|---|---|
| tbpyPt(C₂pym)₂ | 377 nm | Charge-Transfer | Platinum(II) | 4,4'-di-tert-butyl-2,2'-bipyridine |
| Ph₃PAuC₂pym | 275 nm | Intraligand [π → π* (C≡C)] | Gold(I) | Triphenylphosphine |
| Cy₃PAuC₂pym | 275 nm | Intraligand [π → π* (C≡C)] | Gold(I) | Tricyclohexylphosphine |
Computational and Theoretical Studies of 4 Chloro 2 Ethynylpyrimidine and Its Reactions
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states, which are critical bottlenecks in chemical transformations. arxiv.org For 4-chloro-2-ethynylpyrimidine, theoretical studies can predict the feasibility and pathways of various reactions, such as nucleophilic substitution at the C4 position or additions across the ethynyl (B1212043) group.
Reaction Pathways: The pyrimidine (B1678525) ring can be activated by reagents like triflic anhydride (B1165640) (Tf₂O), which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring and facilitates nucleophilic attack. nih.govchinesechemsoc.org Computational studies can model this activation and the subsequent reaction steps. For instance, in reactions involving the transformation of pyrimidines into other heterocycles like pyridines or pyrazoles, density functional theory (DFT) calculations can map out the potential energy surface. nih.govchinesechemsoc.org This involves locating the reactant complexes, transition states, intermediates, and products along the reaction coordinate.
Transition State Analysis: Locating transition states, which are first-order saddle points on the potential energy surface, is a key goal of these investigations. ucsb.edu Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) approach or surface walking algorithms are employed to find these structures. arxiv.orgucsb.edu Once located, frequency calculations are performed to verify the transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu The energy barrier of the reaction (activation energy) is then calculated as the difference in energy between the reactant complex and the transition state. For pyrimidine systems, computations have been used to show how N-alkylation or N-triflylation can significantly lower the activation barrier for nucleophilic attack. nih.gov
Below is a table illustrating hypothetical activation energies for two potential reaction types of this compound, based on common reactions of similar compounds.
| Reaction Type | Hypothetical Reactants | Computational Method | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Aromatic Substitution | This compound + NH₃ | DFT (B3LYP/6-31G*) | 22.5 |
| Sonogashira Coupling | This compound + Phenylacetylene | DFT (ωB97X-D/def2-TZVP) | 18.7 |
This table contains hypothetical data for illustrative purposes.
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to explore the electronic structure and predict the reactivity of molecules. eurjchem.comnih.govmdpi.com For this compound, these calculations provide insights into its molecular orbitals, charge distribution, and electrostatic potential, which are key determinants of its chemical behavior.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For pyrimidine derivatives, DFT calculations can determine the energies and spatial distributions of these orbitals. eurjchem.com The electron-withdrawing nature of the pyrimidine ring, the chlorine atom, and the ethynyl group would be expected to lower the energy of the LUMO of this compound, making it susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, MEP analysis would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring, indicating sites for electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbon attached to the chlorine, highlighting electrophilic sites.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation. nih.gov This method can quantify the nature of the C-Cl bond and the electronic effects of the ethynyl substituent on the pyrimidine ring.
The table below presents representative DFT-calculated electronic properties for the parent pyrimidine molecule, which serves as a baseline for understanding substituted derivatives.
| Property | Computational Level | Calculated Value |
| HOMO Energy | B3LYP/6-311++G(d,p) | -7.2 eV |
| LUMO Energy | B3LYP/6-311++G(d,p) | -0.5 eV |
| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 6.7 eV |
| Dipole Moment | B3LYP/6-311++G(d,p) | 2.33 D |
Data is for the unsubstituted pyrimidine molecule and serves as a reference.
Conformational Analysis and Molecular Dynamics Simulations
While this compound is a relatively rigid molecule, computational methods can explore its dynamic behavior and interactions with its environment.
Conformational Analysis: For a molecule like this compound, the primary conformational freedom would be the rotation around the single bond connecting the ethynyl group to the pyrimidine ring. However, due to the linearity of the alkyne, significant conformational isomers are not expected. The planar structure of the pyrimidine ring is stable, and quantum chemical calculations can confirm the minimum energy geometry.
Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational method for studying the time-dependent behavior of molecular systems by solving Newton's equations of motion. mdpi.comyoutube.com An MD simulation could be used to study the behavior of this compound in a solvent, such as water or an organic solvent. Such simulations provide insights into solvation effects, diffusion properties, and the stability of intermolecular interactions over time. veterinaria.org
In the context of drug discovery, MD simulations are crucial for evaluating the stability of a ligand bound to a protein's active site. nih.govresearchgate.net If this compound were being investigated as an inhibitor of a specific enzyme, MD simulations could be performed on the protein-ligand complex. Key metrics analyzed from these simulations include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand. veterinaria.org
Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds between the ligand and protein residues throughout the simulation.
These simulations can help refine docking poses and provide a more accurate picture of the binding thermodynamics. nih.gov
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational methods are highly effective at predicting spectroscopic properties and analyzing the non-covalent interactions that govern molecular recognition and crystal packing.
Prediction of Spectroscopic Signatures:
NMR Spectroscopy: Ab initio and DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C) of organic molecules. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. For this compound, theoretical calculations would predict the chemical shifts of the pyrimidine protons and carbons, as well as those of the ethynyl group, providing a valuable tool for structural confirmation.
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks in an IR spectrum. arxiv.orgarxiv.org DFT calculations can determine the frequencies and intensities of characteristic vibrations, such as C-H stretches of the ring, the C≡C triple bond stretch of the ethynyl group, and the C-Cl stretch. Comparing the computed spectrum with experimental data helps to confirm the structure and understand the vibrational properties. researchgate.netresearchgate.net
The following table shows a comparison of experimental and calculated vibrational frequencies for the parent pyrimidine molecule.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G**) |
| C-H Stretch | 3086 | 3095 |
| C-H Stretch | 3058 | 3068 |
| Ring Stretch | 1570 | 1580 |
| Ring Stretch | 1402 | 1405 |
Data adapted from studies on unsubstituted pyrimidine. researchgate.net
Intermolecular Interactions: The structure and properties of this compound in the solid state are governed by intermolecular interactions. Computational studies can identify and quantify these interactions. nih.govmdpi.com Potential interactions for this molecule include:
Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions of neighboring molecules.
π-π Stacking: The electron-deficient pyrimidine ring can engage in stacking interactions with other aromatic systems.
C-H···N and C-H···π Interactions: These weaker hydrogen bonds also play a significant role in determining the crystal packing of pyrimidine-containing compounds. mdpi.com
Quantum theory of atoms in molecules (QTAIM) and reduced density gradient (RDG) analysis are computational tools used to characterize the nature and strength of these non-covalent interactions. researchgate.netrsc.org
Future Directions in 4 Chloro 2 Ethynylpyrimidine Research
Development of Eco-Friendly and Sustainable Synthetic Methodologies
Traditional synthetic routes to pyrimidine (B1678525) derivatives often involve hazardous reagents, harsh conditions, and significant solvent waste. rasayanjournal.co.in Future research will increasingly focus on aligning the synthesis and modification of 4-Chloro-2-ethynylpyrimidine with the principles of green chemistry.
Key areas of development include:
Catalyst Innovation: The Sonogashira coupling, a cornerstone reaction for functionalizing the ethynyl (B1212043) group, traditionally uses palladium catalysts and copper co-catalysts. Future work will likely target the development of highly active, low-loading palladium catalysts or even base-metal catalysts (e.g., iron, nickel) to reduce cost and toxicity. Furthermore, creating heterogeneous or recyclable catalyst systems will be a priority to simplify product purification and minimize metal leaching. researchgate.net
Green Solvents and Conditions: A significant shift away from conventional polar aprotic solvents like DMF is anticipated. beilstein-journals.org Research into benign alternatives, such as bio-derived solvents (e.g., Cyrene™), ionic liquids, or even water, will be crucial. beilstein-journals.orgresearchgate.net The development of room-temperature, copper-free, and amine-free Sonogashira protocols for this compound would represent a major step forward in sustainability. nih.gov
| Parameter | Traditional Method (e.g., Sonogashira Coupling) | Future Sustainable Direction |
|---|---|---|
| Catalyst | Homogeneous Pd/Cu catalysts | Heterogeneous, recyclable Pd or base-metal (Fe, Ni) catalysts |
| Solvent | DMF, THF, Amines | Bio-derived solvents (Cyrene™), ionic liquids, water beilstein-journals.org |
| Energy Input | Often requires elevated temperatures | Room temperature reactions; Microwave or ultrasonic assistance rasayanjournal.co.in |
| Strategy | Stepwise functionalization | One-pot multicomponent reactions from simple feedstocks nih.gov |
| Waste Profile | Significant solvent and metal waste | Reduced waste, catalyst recycling, high atom economy |
Exploration of Undiscovered Reactivity and Novel Transformations
While the Sonogashira coupling and nucleophilic aromatic substitution (SNAr) at the C4-position are the most common transformations of this compound, its structure is ripe for the exploration of less conventional reactivity.
Cycloaddition Reactions: The terminal alkyne is a perfect handle for 1,3-dipolar cycloadditions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". alliedacademies.orgnih.gov This reaction can be used to link the pyrimidine core to a vast array of molecules, including biomolecules, polymers, and functional materials, forming a stable 1,2,3-triazole linkage. illinois.edunih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The electron-deficient nature of the pyrimidine ring suggests its potential use as a diene component in IEDDA reactions. mdpi.com By reacting with electron-rich dienophiles, novel fused heterocyclic systems could be accessed. Future work could explore the intramolecular version of this reaction, where a dienophile is first tethered to the ethynyl group, leading to complex polycyclic structures in a single step.
Metal-Catalyzed C-H Functionalization: The C5-position of the pyrimidine ring possesses a C-H bond that could be a target for direct functionalization. Developing transition-metal-catalyzed methods to directly arylate, alkylate, or aminate this position would provide a powerful tool for diversification, avoiding the need for pre-functionalized starting materials.
| Reactive Site | Potential Reaction Type | Anticipated Outcome/Application |
|---|---|---|
| Ethynyl Group | Azide-Alkyne "Click" Cycloaddition (CuAAC) alliedacademies.org | Formation of 1,2,3-triazole-linked conjugates for medicinal chemistry and materials science. nih.gov |
| Ethynyl Group | [2+2+2] Cycloaddition with other alkynes | Synthesis of highly substituted benzene (B151609) rings attached to the pyrimidine core. |
| Pyrimidine Ring | Inverse-Electron-Demand Diels-Alder (IEDDA) mdpi.com | Access to novel fused bicyclic and polycyclic nitrogen heterocycles. |
| C5-H Bond | Direct C-H Arylation/Alkylation | Late-stage functionalization to rapidly build molecular complexity without pre-activation. |
Expansion of Applications in Diverse Areas of Chemical Synthesis
The structural motifs within this compound make it an ideal scaffold for building molecules with significant biological or material properties.
Medicinal Chemistry and Drug Discovery: Pyrimidine derivatives are privileged structures in medicinal chemistry, frequently appearing as core components of kinase inhibitors. nih.gov Future research will leverage this compound as a key intermediate for the synthesis of compound libraries targeting protein kinases like Aurora kinases or tyrosine kinases, which are implicated in various cancers. nih.govgoogle.com The dual reactive sites allow for systematic variation of substituents to optimize potency, selectivity, and pharmacokinetic properties.
Materials Science and Organic Electronics: The rigid, electron-deficient 2-ethynylpyrimidine (B1314018) unit is an attractive ligand for creating novel organometallic complexes. Research has already shown that 2-ethynylpyrimidine can be incorporated into luminescent platinum(II) and gold(I) complexes. mdpi.com Future directions will involve synthesizing new complexes using this compound and exploring their photophysical properties for applications in organic light-emitting diodes (OLEDs), chemical sensors, and photocatalysis. The chloro-substituent provides an additional site for tuning the electronic properties of the final material.
Integration with Advanced Flow Chemistry and Automation Techniques
The transition from traditional batch synthesis to continuous flow processing offers transformative advantages in terms of safety, efficiency, and scalability. mdpi.com this compound is an ideal candidate for integration into such advanced platforms.
Continuous Synthesis of the Building Block: Developing a robust, multi-step continuous flow process for the synthesis of this compound itself would ensure a safe and consistent supply of this key intermediate, avoiding the isolation of potentially unstable precursors.
Automated Library Synthesis: The true power of flow chemistry lies in its capacity for automation and high-throughput synthesis. nih.gov An automated platform could be designed where this compound, produced in an initial flow reactor, is directed into multiple parallel or sequential reactors. soci.org In these subsequent reactors, automated liquid handlers would introduce diverse coupling partners for Sonogashira reactions at the alkyne and various nucleophiles for substitution at the C4-chloro position. This would enable the rapid generation of hundreds or thousands of distinct pyrimidine derivatives with minimal manual intervention. rsc.org
Data-Driven Optimization: Integrating in-line analytical tools (e.g., UHPLC, MS) into the automated flow setup allows for real-time reaction monitoring. The data generated can be fed into machine learning algorithms to rapidly optimize reaction conditions (temperature, residence time, stoichiometry) for each unique substrate combination, accelerating the discovery of novel compounds and maximizing yields. rsc.org
| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Throughput | Low (one reaction at a time) | High (sequential or parallel synthesis of many compounds) nih.gov |
| Reaction Time | Hours to days per compound | Minutes per compound acs.org |
| Optimization | Slow, manual, one-variable-at-a-time | Rapid, automated, machine-learning assisted rsc.org |
| Safety | Risks with exotherms and hazardous reagents at scale | Superior heat/mass transfer, small reaction volumes, enclosed system |
| Scalability | Challenging, requires re-optimization | Straightforward by extending operation time ("scaling out") |
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 4-Chloro-2-ethynylpyrimidine in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear protective gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., chlorination reactions) .
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities to avoid environmental contamination .
- Cross-Contamination Mitigation : Use filter-tip pipettes and dedicated equipment for weighing to prevent sample degradation or interference .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer :
- Chlorination Strategies : Use thionyl chloride (SOCl₂) in anhydrous dichloromethane (CH₂Cl₂) under ice-cooling to introduce the chloro group, followed by controlled warming (e.g., 298 K for 3 hours) .
- Intermediate Isolation : Recrystallize crude products from petroleum ether/ethyl acetate mixtures to improve purity (>97% GC) .
- Yield Optimization : Monitor reaction progress via TLC or HPLC to identify bottlenecks (e.g., incomplete substitution or side reactions) .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Methodological Answer :
- Multi-Technique Validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm molecular geometry. For example, dihedral angles between pyrimidine and substituent rings (e.g., 64.2° in analogous structures) help validate stereoelectronic effects .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or IR vibrational modes and compare with experimental data .
Q. What strategies improve low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalytic Optimization : Replace stoichiometric reagents with catalytic systems (e.g., palladium catalysts for Sonogashira coupling of ethynyl groups) .
- Stepwise Quenching : Isolate reactive intermediates (e.g., boronate esters or Grignard reagents) to prevent undesired side reactions .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility and reaction kinetics .
Q. How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the pyrimidine C2 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
- Steric Considerations : Bulky substituents (e.g., tert-butyl) may require ligand-accelerated catalysis (e.g., XPhos) to improve coupling efficiency .
- Kinetic Profiling : Use in situ IR or UV-Vis spectroscopy to track reaction rates under varying electronic conditions .
Data Analysis and Presentation
Q. What statistical methods are recommended for analyzing bioactivity data of this compound derivatives?
- Methodological Answer :
- Dose-Response Modeling : Apply nonlinear regression (e.g., Hill equation) to IC₅₀ determinations in enzyme inhibition assays .
- Error Propagation : Use Welch’s t-test for datasets with unequal variances (common in biological replicates) .
- Visualization : Plot 3D pharmacophore models or heatmaps to correlate structural modifications with activity trends .
Safety and Regulatory Considerations
Q. How should researchers address incomplete hazard data for this compound?
- Methodological Answer :
- Precautionary Principle : Assume acute toxicity (H303+H313+H333) until validated, and implement glove-box protocols for air-sensitive steps .
- In Silico Prediction : Use tools like ECOSAR or Toxtree to estimate ecotoxicological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
